L-Idose-13C

Aldose Reductase Enzyme Kinetics Polyol Pathway

L-Idose-13C is a 13C-labeled analog enabling precise MS/NMR tracking of carbohydrate metabolism and glycosaminoglycan biosynthesis. Its +1 Da mass shift ensures accurate quantification as an internal standard without altering chromatography. Unlabeled L-idose lacks isotopic traceability, making this compound essential for reproducible, publication-ready data in metabolic research.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12406319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Idose-13C
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5+,6+/m0/s1/i3+1
InChIKeyGZCGUPFRVQAUEE-DSIGDVADSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Idose-13C: A 13C-Labeled Rare Aldohexose for Quantitative Metabolic Tracing and Internal Standardization


L-Idose-13C is a stable isotope-labeled analog of L-idose, a C5 epimer of D-glucose and a rare aldohexose monosaccharide not naturally abundant in biological systems [1]. The compound incorporates one carbon-13 atom into the hexose backbone (molecular formula C5¹³CH12O6, molecular weight 181.15), enabling precise tracking of carbohydrate fate in metabolic pathways via mass spectrometry and NMR spectroscopy . L-Idose itself is a key precursor to L-iduronic acid, a critical monosaccharide component of glycosaminoglycans (GAGs) including heparin, heparan sulfate, and dermatan sulfate [2]. The 13C-labeled version serves dual roles as both a metabolic tracer and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS in drug development and biochemical research .

Why Unlabeled L-Idose or Alternative Aldohexoses Cannot Substitute for L-Idose-13C in Quantitative and Tracer Applications


Generic substitution with unlabeled L-idose or structurally similar aldohexoses fails because the core value proposition of L-Idose-13C resides in its isotopic label, which confers capabilities absent in unlabeled analogs. Unlabeled L-idose lacks the mass shift and NMR signal enhancement required for quantitative internal standardization in LC-MS/GC-MS workflows or for unambiguous metabolic flux tracing . Alternative 13C-labeled hexoses such as D-glucose-13C or D-mannose-13C differ in stereochemical configuration, enzymatic recognition profiles, and metabolic fate; for instance, L-idose is specifically the C5 epimer of D-glucose and serves as a superior substrate for aldose reductase compared to D-glucose itself [1]. In glycosaminoglycan synthesis, L-idose thioglycosides provide stereoselective glycosyl donor properties that D-configured analogs cannot replicate [2]. Furthermore, the non-natural occurrence of idose in biological systems eliminates background interference in tracer experiments—a critical advantage over abundant endogenous sugars like glucose [3].

Quantitative Differentiation Evidence: L-Idose-13C Versus Unlabeled L-Idose and Alternative Aldohexoses


Aldose Reductase Substrate Kinetics: L-Idose vs. D-Glucose

L-Idose exhibits catalytic efficiency comparable to D-glucose for aldose reductase but with a significantly lower Michaelis constant (KM), making it a superior in vitro substrate for kinetic studies [1]. The kcat values for L-idose are essentially identical to those measured for D-glucose, while the KM decrease reflects the higher population of the reactive free aldehyde form in L-idose (0.3% of total isomers) compared to D-glucose (0.01%) [1][2]. L-Idose-13C extends this substrate advantage by enabling isotopic tracking of the reduction product (L-iditol) via MS or NMR.

Aldose Reductase Enzyme Kinetics Polyol Pathway

Mass Spectrometry Internal Standard: Isotopic Mass Shift Quantification

L-Idose-13C provides a +1 Da mass shift relative to unlabeled L-idose (molecular weight: unlabeled 180.16 g/mol vs. 13C-labeled 181.15 g/mol), enabling its use as a co-eluting internal standard for accurate quantification by LC-MS or GC-MS . This approach corrects for matrix effects, ionization efficiency variability, and sample preparation losses during drug metabolism and pharmacokinetic studies . The 13C label produces a distinct isotopic pattern that does not overlap with the natural abundance M+1 peak of the unlabeled analyte when used at appropriate concentrations.

Quantitative LC-MS GC-MS Internal Standard Drug Metabolism

GAG Oligosaccharide Synthesis: L-Idose Thioglycosides as Stereoselective Glycosyl Donors

L-Idose thioglycosides function as efficient glycosyl donors for constructing GAG oligosaccharides with stereoselective control [1]. Unlike D-configured glycosyl donors that produce different stereochemical outcomes, L-idosyl thioglycosides enable α-selective glycosylation when activated with NIS and catalytic TMSOTf, with stereoselectivity tunable by reaction temperature [2]. The synthesis method avoids tedious chromatographic separations of furanose and pyranose anomeric mixtures and affords thioglycosides in a stereoselective manner [1]. L-Idose-13C extends this synthetic utility by providing an isotopic label for tracking incorporation efficiency or for NMR-based conformational analysis of the resulting GAG fragments.

Heparin Synthesis Glycosaminoglycan Stereoselective Glycosylation Thioglycoside Donors

Position-Specific 13C Labeling for Metabolic Flux Analysis

L-Idose-13C with position-specific labeling (e.g., 1-¹³C, 2-¹³C, or 6-¹³C) enables metabolic flux analysis by tracking the fate of individual carbon atoms through carbohydrate metabolic pathways . The ¹³C label significantly amplifies NMR sensitivity and resolution, facilitating precise characterization of metabolic intermediates [1]. In contrast to uniformly labeled or unlabeled compounds, position-specific labeling permits discrimination between competing metabolic routes (e.g., glycolysis vs. pentose phosphate pathway contributions) and quantification of flux distribution at atomic resolution.

Metabolic Flux Analysis ¹³C Tracer Carbohydrate Metabolism Nucleotide Sugar

Biological Activity Screening: L-Idose Growth Inhibitory Effects vs. Other Aldohexoses

In a comparative screening of all aldohexose stereoisomers against the model organism Caenorhabditis elegans, L-idose demonstrated considerable growth inhibitory effects under both monoxenic and axenic culture conditions, alongside D-allose and D-talose [1]. Other aldohexose stereoisomers tested (including D-glucose, D-mannose, D-galactose, D-gulose, D-idose, D-altrose) showed no significant growth inhibition [1]. L-Idose-13C enables isotopic tracking of this bioactivity mechanism, allowing researchers to determine whether the growth inhibition stems from metabolic incorporation or signaling effects.

Rare Sugar Bioactivity C. elegans Model Growth Inhibition

Optimal Research and Industrial Applications for L-Idose-13C Based on Verified Differential Evidence


Quantitative LC-MS/GC-MS Internal Standard for Carbohydrate Analysis in Drug Metabolism Studies

L-Idose-13C serves as a co-eluting internal standard for absolute quantification of L-idose and related carbohydrate analytes in biological matrices during pharmacokinetic and drug metabolism studies . The +1 Da mass shift (m/z 181.15 vs. 180.16) provides baseline separation without altering chromatographic retention time, correcting for matrix effects and ionization variability . This application leverages the 13C labeling that distinguishes L-Idose-13C from its unlabeled counterpart and from endogenous monosaccharides, enabling accurate quantitation in plasma, tissue homogenates, and cell culture media.

Aldose Reductase Kinetic Assays with Isotopic Product Tracking

L-Idose-13C enables enzymatic assays of aldose reductase with dual benefits: (1) superior substrate kinetics due to the 30-fold higher free aldehyde population compared to D-glucose (0.3% vs. 0.01%), resulting in lower KM and equivalent kcat [1]; and (2) isotopic tracking of the reduction product L-iditol via MS or NMR for unambiguous product identification and quantification. This combination of kinetic advantage and analytical traceability is not achievable with unlabeled L-idose or with alternative 13C-labeled hexoses that lack L-idose's specific stereochemical recognition by aldose reductase.

Metabolic Flux Analysis of Nucleotide Sugar and GAG Precursor Pathways

L-Idose-13C with position-specific labeling (1-¹³C, 2-¹³C, or 6-¹³C) enables atomic-resolution metabolic flux analysis in studies of glycosaminoglycan biosynthesis and nucleotide sugar metabolism . The labeled carbon can be tracked through conversion to L-iduronic acid and subsequent incorporation into heparin, heparan sulfate, or dermatan sulfate oligosaccharides [1]. This application is particularly valuable in stem cell research where metabolic reprogramming of GAG biosynthesis is of interest [2]. The non-natural occurrence of L-idose eliminates background from endogenous pools, a critical advantage over using labeled D-glucose tracers.

Stereoselective Synthesis of 13C-Labeled Heparin Oligosaccharide Standards

L-Idose-13C provides a starting material for synthesizing 13C-labeled L-idose thioglycosides, which serve as stereoselective glycosyl donors for constructing heparin and heparan sulfate oligosaccharide standards . The method avoids tedious chromatographic separations of anomeric mixtures and enables α-selective glycosylation [1]. The resulting 13C-labeled GAG fragments can serve as internal standards for quantitative LC-MS analysis of pharmaceutical heparin preparations or as NMR probes for conformational studies of protein-GAG interactions. This scenario addresses the critical need for well-characterized GAG analytical standards in quality control of heparin-based therapeutics.

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